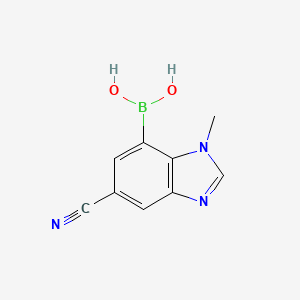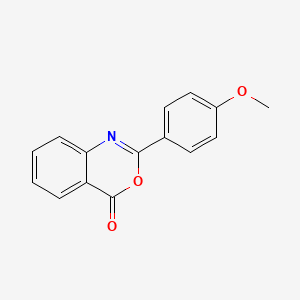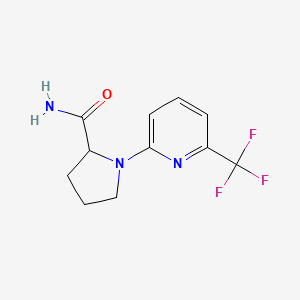![molecular formula C15H16N2O4 B2827095 4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate CAS No. 477870-29-4](/img/structure/B2827095.png)
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl acetate is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Compounds with pyrimidinyl and phenyl groups have been extensively explored for their synthesis capabilities and applications in material science. For instance, the synthesis of p-hydroxycinnamic acid derivatives, which involve complex molecular structures similar to the query compound, highlights the versatility of these molecules in creating fluorescent materials for potential use in biological assays. These compounds exhibit the ability to bind with bovine serum albumin (BSA), indicating their potential as bioactive markers or therapeutic agents (Meng et al., 2012).
Biological Evaluation and Drug Design
In the realm of bioactive compound development, pyrimidinylbenzoates have been identified as significant inhibitors for acetohydroxyacid synthase (AHAS), a crucial enzyme in plant biosynthesis pathways. This property underlines their application in designing herbicides. Through computational models, including molecular docking and 3D-QSAR analyses, researchers have optimized these compounds to enhance their efficacy as AHAS inhibitors, providing a foundation for rational drug design and agricultural applications (He et al., 2007).
Advanced Polymer Synthesis
The development of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines illustrates the application of pyrimidinyl derivatives in creating high-performance materials. These polyimides, characterized by their thermal stability and mechanical properties, signify the role of such compounds in engineering advanced polymers for various industrial applications (Wang et al., 2006).
Molecular Interaction Studies
Research on the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding exemplifies the scientific interest in understanding the molecular interactions of pyrimidinyl derivatives. Such studies are crucial for developing supramolecular assemblies and materials with tailored properties, including self-healing materials, molecular recognition systems, and nanotechnology applications (Beijer et al., 1998).
Propiedades
IUPAC Name |
[4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)21-12-6-4-11(5-7-12)14-16-9-8-13(17-14)15(19-2)20-3/h4-9,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNVCOXTPKLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B2827013.png)
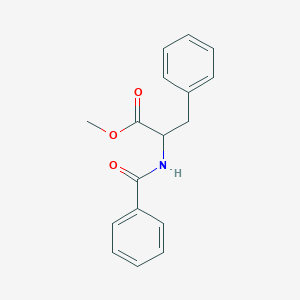
![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)
![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzamide](/img/structure/B2827021.png)
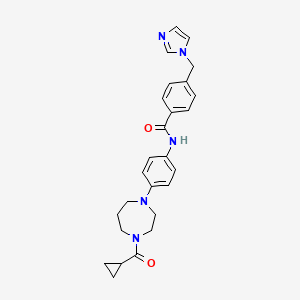

![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)
![2-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2827028.png)
